molecular formula C10H10N2O2S B8418184 3-Amino-4-methoxybenzo[b]thiophene-2-carboxamide

3-Amino-4-methoxybenzo[b]thiophene-2-carboxamide

Cat. No. B8418184
M. Wt: 222.27 g/mol
InChI Key: FOQFWIJPALEBGP-UHFFFAOYSA-N
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Patent
US05350748

Procedure details

Lithium amide in liquid ammonia is prepared as described by Unangst P. C., Carethers M. E., J. Heterocyclic. Chem. 21, 709 (1984), from lithium metal ribbon (0.16 g, 23 mmol). A solution of methyl 3-amino-4-methoxybenzo[b]thiophene-2-carboxylate (1.3 g, 5.5 mmol) [Beck J. R., supra] in 10 mL of tetrahydrofuran is added dropwise. The mixture is stirred for 18 hours as the excess ammonia is permitted to evaporate. The residue is treated with 250 g of ice and water. The solid product is filtered, washed with water, and recrystallized from aqueous ethanol to yield 0.70 g (58%) of product; mp=151°-153° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.3 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
58%

Identifiers

REACTION_CXSMILES
[NH2-:1].[Li+].N.[Li].[NH2:5][C:6]1[C:7]2[C:18]([O:19][CH3:20])=[CH:17][CH:16]=[CH:15][C:8]=2[S:9][C:10]=1[C:11](OC)=[O:12]>O1CCCC1>[NH2:5][C:6]1[C:7]2[C:18]([O:19][CH3:20])=[CH:17][CH:16]=[CH:15][C:8]=2[S:9][C:10]=1[C:11]([NH2:1])=[O:12] |f:0.1,^1:3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH2-].[Li+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Step Four
Name
Quantity
1.3 g
Type
reactant
Smiles
NC=1C2=C(SC1C(=O)OC)C=CC=C2OC
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to evaporate
ADDITION
Type
ADDITION
Details
The residue is treated with 250 g of ice and water
FILTRATION
Type
FILTRATION
Details
The solid product is filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from aqueous ethanol

Outcomes

Product
Name
Type
product
Smiles
NC=1C2=C(SC1C(=O)N)C=CC=C2OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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